Sulfo-Cyanine5.5 amine (potassium) is a water-soluble fluorescent dye belonging to the cyanine family, specifically designed for applications in the far-red to near-infrared spectrum. This compound features four sulfonate groups that enhance its hydrophilicity, making it suitable for biological applications, including in vivo imaging. The chemical formula for Sulfo-Cyanine5.5 amine is , with a molecular weight of approximately 1077.41 g/mol. Its high extinction coefficient allows it to serve as a bright fluorescent label, with an excitation maximum at 673 nm and an emission maximum at 691 nm .
The biological activity of Sulfo-Cyanine5.5 amine is primarily linked to its application as a fluorescent probe in biological imaging. Its ability to emit light in the far-red/near-infrared spectrum makes it advantageous for in vivo imaging because this wavelength range minimizes background fluorescence from biological tissues. This property enhances the visibility of labeled biomolecules, facilitating studies in live cells and organisms . Additionally, its hydrophilic nature ensures that it can be used effectively in aqueous environments, making it suitable for labeling proteins and other biomolecules that may denature in organic solvents .
The synthesis of Sulfo-Cyanine5.5 amine typically involves multi-step organic reactions that create the complex structure of the cyanine dye. While specific proprietary methods are often used by manufacturers, general approaches include:
These synthesis methods require careful control of reaction conditions to ensure high purity and yield of the final product .
Sulfo-Cyanine5.5 amine has a wide range of applications, including:
Studies on the interactions of Sulfo-Cyanine5.5 amine with various biomolecules have demonstrated its effectiveness as a labeling agent without significantly altering the biological activity of the target molecules. The dye's ability to maintain solubility and stability in aqueous environments allows for reliable conjugation with proteins and other biomolecules, enabling detailed studies on protein interactions and cellular processes .
Sulfo-Cyanine5.5 amine shares similarities with other cyanine dyes but exhibits unique properties that distinguish it from them. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Sulfo-Cyanine5 | C36H40N3O10S2 | Reactive NHS ester form for labeling proteins |
| Sulfo-Cyanine7 | C46H54N4O13S4 | Higher molecular weight, longer emission wavelength |
| Cyanine3 | C27H34N2O4S | Shorter wavelength emission; less hydrophilic |
| Cy3B | C28H31N2O4S | Similar applications but less water-soluble |
Uniqueness of Sulfo-Cyanine5.5 Amine:
The synthesis of Sulfo-Cyanine5.5 amine (potassium) follows a multi-step organic synthesis pathway characteristic of polymethine cyanine dyes, involving the sequential assembly of heterocyclic quaternary ammonium salts with polymethine chain linkers [9]. The conventional method for cyanine dye preparation involves a stepwise condensation reaction of two nucleophilic aza-heterocycles with a polymethine bridge under carefully controlled conditions [9]. The synthesis typically begins with the preparation of substituted indole derivatives through Fischer indole synthesis, where substituted phenyl hydrazine derivatives are refluxed under acidic conditions with ketone precursors for 48-72 hours at 110°C to achieve complete cyclization [16].
The formation of heterocyclic indolium salts represents a critical intermediate step, accomplished through nitrogen-alkylation of the cyclic indole rings by refluxing with various alkyl halides in boiling acetonitrile [16]. This alkylation process requires precise temperature control and reaction monitoring to prevent side product formation [21]. The heterocyclic salts undergo multiple recrystallizations in dichloromethane-ether, acetone-ether, or methanol-ether solvent systems to achieve the required purity for subsequent condensation reactions [16].
The condensation reaction between individual heterocyclic salts and polymethine chain linkers occurs under basic conditions at elevated temperatures, typically 65°C, for 4-6 hours [16]. The reaction mechanism involves base-promoted deprotonation at the alpha or gamma methyl groups of the quaternary ammonium salt, leading to formation of nucleophilic methylene units [24]. The active methylene subsequently attacks the dianilide-based linker, forming new carbon-carbon bonds and promoting electronic reorganization that releases secondary amines as leaving groups [24].
| Synthesis Parameter | Optimized Conditions | Reaction Time | Temperature |
|---|---|---|---|
| Fischer Indole Formation | Acidic reflux conditions | 48-72 hours | 110°C |
| Quaternary Salt Formation | Alkyl halide in acetonitrile | 24-48 hours | Reflux temperature |
| Polymethine Condensation | Basic conditions, acetic anhydride | 4-6 hours | 65°C |
| Final Purification | Column chromatography | Variable | Room temperature |
The formation of potassium salts in Sulfo-Cyanine5.5 amine involves ion exchange processes that exploit the electrostatic interactions between the sulfonate groups and alkali metal cations [6]. The presence of four sulfonate groups in the molecular structure renders the compound highly hydrophilic and provides multiple sites for potassium ion coordination [2] [4]. The salt formation mechanism proceeds through displacement of counter-ions originally present in the synthetic intermediates with potassium ions in aqueous solution [6].
Metal cations in solution catalyze the self-assembly behavior of cyanine dyes through modification of electrostatic interactions [6]. The addition of potassium salts increases the dielectric constant of the solution, which decreases electrostatic repulsions between dye ions and facilitates controlled aggregation behavior [6]. The morphology and stability of the resulting potassium salt depend on the molar ratio between the dye and potassium ions, with optimal formation occurring at near-equivalent molar ratios [6].
The potassium salt formation involves coordination of potassium cations with the sulfonate oxygen atoms, creating stable ionic complexes that maintain the fluorescent properties of the cyanine chromophore [2]. The molecular formula of the potassium salt form is C₄₆H₄₅K₃N₄O₁₅S₄, with a molecular weight of 1139.43 daltons [1]. The high coordination number of potassium allows for bridging interactions between multiple sulfonate groups, contributing to the enhanced water solubility and stability of the final compound [4].
| Salt Formation Parameter | Mechanism | Effect on Properties |
|---|---|---|
| Sulfonate-Potassium Coordination | Electrostatic interaction | Enhanced water solubility |
| Ion Exchange Process | Counter-ion displacement | Improved stability |
| Aggregation Control | Modified dielectric constant | Reduced self-aggregation |
| Molar Ratio Optimization | 1:1 dye to potassium | Maximum salt formation |
The purification of sulfonated cyanine dyes requires specialized strategies that account for their unique physicochemical properties, including high polarity, water solubility, and tendency toward aggregation [10]. The conventional approach involves multiple purification steps, beginning with aqueous workup procedures that exploit the pH-dependent solubility characteristics of the asymmetric cyanine compounds [9] [10]. The crude product is typically dissolved in saturated aqueous sodium bicarbonate solution, followed by extraction with organic solvents to remove non-polar impurities [9].
Column chromatography represents the primary purification method for sulfonated cyanine dyes, utilizing basic aluminum oxide or silica gel as stationary phases [9] [10]. The selection of chromatographic medium depends on the specific functional groups present and the stability of the dye under different pH conditions [10]. For compounds containing acid-labile groups, basic aluminum oxide columns are preferred, using dichloromethane-methanol gradient systems with triethylamine addition to achieve optimal separation [9].
Preparative high-performance liquid chromatography provides superior resolution for highly polar sulfonated dyes that prove difficult to separate by conventional column methods [10]. The technique employs reversed-phase C18 columns with acetonitrile-water gradient systems containing formic acid as mobile phase modifier [10]. Detection is typically performed at both 230 nanometers and 600 nanometers to monitor both the chromophore and potential impurities [10].
The workup optimization process involves careful pH control during extraction procedures, as sulfonated dyes exhibit significant pH-dependent solubility variations [9]. Products are typically washed multiple times with ice-cold diethyl ether to remove acetophenone byproducts and other organic impurities [9]. The final purification yield can be enhanced by minimizing exposure to drying agents, which tend to adsorb the polar dye molecules [9].
| Purification Method | Stationary Phase | Mobile Phase | Purity Achieved |
|---|---|---|---|
| Basic Aluminum Oxide | Al₂O₃ (basic) | DCM/MeOH + TEA | >99% |
| Silica Gel Column | SiO₂ | DCM/MeOH gradient | 95-99% |
| Preparative HPLC | C18 reversed-phase | ACN/H₂O + FA | >95% |
| Recrystallization | Multiple solvents | Various combinations | 88-95% |
Quality control of Sulfo-Cyanine5.5 amine (potassium) relies on comprehensive analytical characterization using complementary spectroscopic and chromatographic techniques [1] [4]. High-performance liquid chromatography-mass spectrometry serves as the primary method for purity determination and structural confirmation, providing both separation capability and molecular weight verification [10] [25]. The technique employs reversed-phase chromatography with detection at 600 nanometers, corresponding to the characteristic absorption maximum of the cyanine chromophore [10].
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 1024.2 for the active compound, corresponding to the expected molecular weight of 1139.43 daltons after accounting for potassium coordination [1]. The fragmentation pattern provides additional structural information, with characteristic losses corresponding to sulfonate groups and polymethine chain fragmentation [25]. Quality control specifications typically require minimum purity of 95% as determined by high-performance liquid chromatography integration at 600 nanometers [1] [4].
Nuclear magnetic resonance spectroscopy provides complementary structural validation through detailed analysis of proton and carbon environments within the molecule [11] [28]. Proton nuclear magnetic resonance spectra exhibit characteristic resonances for the polymethine chain protons, aromatic indole protons, and aliphatic linker regions [11]. The technique is particularly valuable for detecting structural impurities and confirming the integrity of the cyanine chromophore system [28].
The nuclear magnetic resonance validation process involves acquisition of spectra in deuterated solvents, typically deuterated dimethyl sulfoxide or deuterated water, depending on solubility requirements [28]. Chemical shift assignments are made through comparison with literature values and two-dimensional correlation experiments [11]. The integration ratios of characteristic resonances provide quantitative information about purity and the presence of residual synthetic intermediates [13].
Storage stability monitoring employs periodic re-analysis using both high-performance liquid chromatography-mass spectrometry and nuclear magnetic resonance to detect degradation products or aggregation-induced changes [1] [4]. Recommended storage conditions include maintenance at -20°C in the dark, with desiccation to prevent hydrolysis of labile functional groups [4]. Quality control testing typically includes measurement of absorption and emission spectra to confirm retention of fluorescent properties throughout the storage period [1].
| Analytical Method | Key Parameters | Acceptance Criteria | Detection Wavelength |
|---|---|---|---|
| HPLC-MS Purity | Chromatographic purity | ≥95% at 600 nm | 600 nm primary |
| Mass Spectrometry | Molecular ion confirmation | M+ = 1024.2 | N/A |
| ¹H NMR Validation | Chemical shift integrity | Literature correlation | N/A |
| UV-Vis Spectroscopy | Absorption maximum | 673 nm ± 2 nm | 673 nm |
| Fluorescence | Emission maximum | 691 nm ± 2 nm | 691 nm |
X-ray crystallographic investigations of cyanine dyes, including structural analogues of Sulfo-Cyanine5.5 amine (potassium), have provided fundamental insights into their solid-state molecular arrangements and intermolecular interactions [1] [2] [3]. Single crystal diffraction studies on related trimethine carbocyanine compounds reveal that these dyes typically crystallize in the monoclinic crystal system with space group P2₁/c [1] [2] [3]. The crystallization process involves vapor diffusion methods, where concentrated dye solutions in chlorobenzene are exposed to isopropyl alcohol vapor, yielding rhomb-shaped single crystals of millimeter dimensions after approximately four weeks of growth [1] [3].
The crystal structure determination reveals that cyanine dyes adopt alternating molecular layers featuring two distinct herringbone-type packing patterns [1] [2] [3]. These structural arrangements are characterized by perchlorate counterions positioned predominantly within one of the two molecular layers, creating a complex three-dimensional architecture that influences the optical properties of the crystalline material [1] [2] [3]. The molecular packing exhibits significant π-π stacking interactions between neighboring chromophores, with intermolecular distances typically ranging from 3.4 to 3.8 Ångströms [1] [2] [3].
Table 1: Crystal Structure Parameters for Cyanine Dyes
| Parameter | Cyanine Dyes (General) | Reference |
|---|---|---|
| Crystal System | Monoclinic | [1] [2] [3] |
| Space Group | P2₁/c | [1] [2] [3] |
| Crystal Morphology | Rhombic platelets | [1] [2] [3] |
| Molecular Packing | Herringbone arrangement | [1] [2] [3] |
| Intermolecular Interactions | π-π stacking interactions | [1] [2] [3] |
| Temperature (°C) | -100 | [1] [3] |
The crystallographic analysis demonstrates that the chromophore molecules organize into ultrathin platelet crystals with aspect ratios exceeding three orders of magnitude [1] [2] [3]. Scanning probe microscopy measurements reveal typical crystal thicknesses of 50-60 nanometers, while the longest diagonal dimensions can reach approximately 2.7 micrometers [1] [2] [3]. This extreme anisotropy in crystal morphology directly correlates with the preferential π-π stacking direction and influences the polarized optical properties observed in single crystal spectroscopic studies [1] [2] [3].
The extended dipole approximation calculations predict significant exciton coupling between neighboring molecules in the crystal lattice, with coupling energies comparable to the intrinsic monomer reorganization energies associated with nuclear relaxation following electronic excitation [1] [2] [3]. This exciton coupling pattern provides a theoretical framework for understanding the relative energies of the crystallographic axis-polarized spectral components observed in polarized transmission spectroscopy measurements [1] [2] [3].
Density Functional Theory calculations on cyanine dyes, including Sulfo-Cyanine5.5 amine (potassium) analogues, have established fundamental principles governing their electronic structure and spectroscopic properties [4] [5] [6] [7]. Time-dependent DFT investigations demonstrate that Hartree-Fock exchange plays an essential role in accurately predicting absorption spectra of linear cyanine compounds [4]. The optimal computational approach combines collinear approximation with hybrid functionals containing approximately 50% Hartree-Fock exchange, yielding the most accurate vertical excitation energies [4].
The electronic structure calculations reveal that the lowest excited state corresponds to a HOMO-LUMO transition characterized by charge transfer from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [4] [5] [7]. Spin-flip time-dependent DFT studies indicate that pure density functionals significantly underestimate excitation energies, with errors attributed to insufficient treatment of the triplet-singlet energy gap [4]. The implementation of hybrid functionals with substantial Hartree-Fock exchange content corrects these deficiencies and provides excitation energies within 0.10-0.36 eV accuracy compared to high-level quantum Monte Carlo calculations [6].
Table 2: DFT Computational Studies on Cyanine Dyes
| Study Type | Method/Functional | Key Findings | Reference |
|---|---|---|---|
| Time-Dependent DFT (TD-DFT) | Hybrid functionals with ~50% HFX | Hartree-Fock exchange essential for absorption spectra | [4] |
| Density Functional Theory Analysis | B3LYP, CAM-B3LYP | HOMO-LUMO transitions well-described | [5] [6] |
| Spin-Flip TD-DFT | Collinear approximation | Best results with hybrid functionals | [4] |
| Electronic Structure Calculation | Ground state DFT | Energy gap differences due to conjugation length | [7] |
Recent theoretical investigations specifically examining Cyanine5.5 and Cyanine7.5 analogues demonstrate that differences in luminescence properties and energy gaps originate from variations in conjugated chain length between the two aromatic ring systems [7]. The computational analysis of molecular non-covalent interactions, ultraviolet-visible absorption spectra, bond length variations, electrostatic potential distributions, and frontier molecular orbital characteristics provides comprehensive understanding of structure-property relationships [7].
The density functional theory calculations predict that the extended π-conjugation system in Sulfo-Cyanine5.5 amine results in significant delocalization of electron density across the polymethine bridge connecting the two indolenine heterocycles [4] [5] [7]. This delocalization pattern directly influences the absorption wavelength and oscillator strength of the electronic transition, with longer conjugation lengths generally producing bathochromic shifts and enhanced extinction coefficients [7].
Molecular dynamics simulations of cyanine dyes in aqueous environments have revealed complex conformational behavior and aggregation phenomena that significantly influence their photophysical properties [8] [9] [10]. Atomistic molecular dynamics studies employing optimized AMBER force fields demonstrate that ionic cyanine compounds undergo spontaneous self-assembly into stacked structures at dilute concentrations, forming aggregates reminiscent of chromonic liquid crystal phases [8] [9].
The simulation protocols typically employ explicit water models (TIP3P) with simulation times ranging from 100 to 200 nanoseconds under NPT ensemble conditions at physiological temperatures (298-300 K) [8] [10]. These computational investigations reveal that cyanine molecules organize into two distinct structural classes: H-aggregate stacks characterized by face-to-face molecular arrangements and J-aggregate sheet structures featuring brickwork molecular packing patterns [8] [9].
Table 3: Molecular Dynamics Simulation Parameters for Cyanine Dyes
| Simulation Parameter | Value/Method | Reference |
|---|---|---|
| Force Field | AMBER (optimized general force field) | [8] [9] |
| Solvent Model | Explicit water (TIP3P) | [8] [9] |
| Temperature (K) | 298-300 | [8] [10] |
| Simulation Time (ns) | 100-200 | [8] [10] |
| Ensemble | NPT | [8] [10] |
| Key Observations | Self-assembly into stacked structures | [8] [9] |
The conformational dynamics analysis reveals that sulfonate groups significantly enhance water solubility and reduce aggregation tendencies compared to non-sulfonated analogues [8] [11]. The four sulfonate groups present in Sulfo-Cyanine5.5 amine (potassium) create a highly hydrophilic molecular surface that promotes favorable interactions with surrounding water molecules while minimizing non-specific hydrophobic associations [13] [11].
Potentials of mean force calculations for dimer, trimer, and tetramer formations yield binding free energies ranging from 8 to 15 kBT for dimerization processes, values consistent with typical ionic chromonic behavior [8]. The thermodynamic analysis demonstrates that aggregation processes involve both enthalpic contributions from intermolecular π-π stacking interactions and entropic penalties associated with restricted molecular motion in the assembled state [8] [9].
The molecular dynamics trajectories indicate that conformationally restricted cyanine derivatives exhibit enhanced photostability and reduced excited-state isomerization compared to unrestrained analogues [14]. These conformational constraints, achieved through strategic incorporation of ring systems that prevent trans-cis photoisomerization, result in improved fluorescence quantum yields and extended photophysical lifetimes [14].
Comprehensive spectroscopic and computational comparisons between Sulfo-Cyanine5.5 amine (potassium) and its structural analogues Cyanine5.5 and Cyanine7.5 reveal systematic relationships between molecular structure and photophysical properties [7] [15] [16] [17]. The comparative analysis demonstrates that chain length variations in the polymethine bridge represent the primary structural determinant of absorption and emission wavelength positions [7] [18].
Table 4: Comparative Spectral Properties of Cyanine Dye Analogues
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Water Solubility | Reference |
|---|---|---|---|---|---|---|
| Sulfo-Cyanine5.5 amine | 673 | 691 | 211,000 | 0.21 | High (4 sulfonate groups) | [13] [19] |
| Cyanine5.5 | 675 | 694 | 250,000 | 0.27 | High (4 sulfonate groups) | [15] |
| Cyanine7.5 | 785 | 801 | 223,000 | Not specified | Low (hydrophobic) | [16] [17] |
The spectroscopic comparison reveals that Cyanine7.5 exhibits the most near-infrared shifted absorption and emission wavelengths among the cyanine dye family, with excitation and emission maxima at 785 nm and 801 nm, respectively [16] [20] [17]. This significant bathochromic shift, representing approximately 100 nm displacement compared to Cyanine5.5 analogues, results from the extended polymethine chain containing seven carbon atoms between the indolenine ring systems [18] [16] [17].
The hydrophilicity analysis demonstrates fundamental differences between sulfonated and non-sulfonated variants [21] [18]. Sulfo-Cyanine5.5 amine possesses four sulfonate groups that confer exceptional water solubility and reduce aggregation tendencies, while non-sulfonated Cyanine7.5 requires organic co-solvents for dissolution and exhibits increased hydrophobic character [21] [18] [17]. These solubility differences directly impact bioconjugation protocols and in vivo imaging applications [21] [18].
The extinction coefficient measurements reveal that all three compounds maintain high molar absorptivities exceeding 200,000 M⁻¹cm⁻¹, characteristic of cyanine dyes with extended π-conjugation systems [13] [15] [16] [17]. However, quantum yield variations demonstrate that structural modifications and sulfonation patterns influence radiative decay efficiency, with Cyanine5.5 achieving the highest quantum yield of 0.27 compared to 0.21 for the sulfonated amine derivative [13] [15].